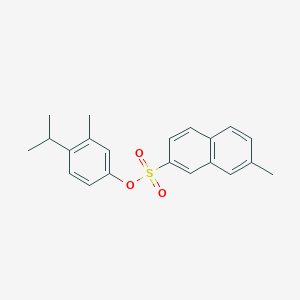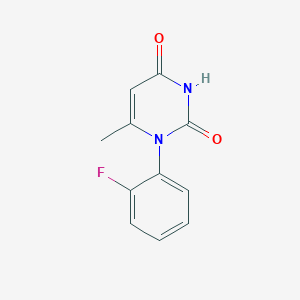
4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate, also known as IMN, is a chemical compound that has been used in scientific research for its biological and pharmacological properties. It is a sulfonated naphthalene derivative that has been synthesized using various methods. In
作用機序
The mechanism of action of 4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate is not fully understood. It is believed to work by inhibiting the activity of enzymes involved in inflammation and pain. It may also work by modulating the activity of neurotransmitters in the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the levels of inflammatory cytokines and prostaglandins in the body. It has also been shown to reduce pain and fever. In addition, this compound has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using 4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate in lab experiments is its ability to inhibit inflammation and pain. This makes it a useful tool for studying the mechanisms of these processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
将来の方向性
There are several future directions for research on 4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anticancer agent. Further research is needed to fully understand the mechanism of action of this compound and its potential uses in medicine.
Conclusion:
In conclusion, this compound, or this compound, is a sulfonated naphthalene derivative that has been used in scientific research for its biological and pharmacological properties. It has been found to have anti-inflammatory, analgesic, and antipyretic effects, as well as antitumor activity. While there are limitations to using this compound in lab experiments, it has potential uses in medicine for the treatment of neurodegenerative diseases and cancer. Further research is needed to fully understand its mechanism of action and potential applications.
合成法
4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate can be synthesized using various methods. One of the most common methods involves the reaction of 4-isopropyl-3-methylphenol with 7-methyl-2-naphthalenesulfonyl chloride in the presence of a base such as sodium hydroxide. The product is then purified using column chromatography. Other methods involve the use of different reagents and solvents.
科学的研究の応用
4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate has been used in scientific research for its biological and pharmacological properties. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have antitumor activity and to inhibit the growth of cancer cells. In addition, this compound has been studied for its effects on the central nervous system, including its potential as a treatment for neurodegenerative diseases.
特性
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) 7-methylnaphthalene-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3S/c1-14(2)21-10-8-19(12-16(21)4)24-25(22,23)20-9-7-17-6-5-15(3)11-18(17)13-20/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGIENROSWKFPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)OC3=CC(=C(C=C3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[6-(2-isopropylphenoxy)hexyl]amino}ethanol](/img/structure/B4964072.png)



![N,N-diethyl-3-{[(3-thienylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B4964118.png)
![N~1~-(3-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4964122.png)
![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4964139.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B4964149.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4964166.png)

![dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate](/img/structure/B4964178.png)
